CID 13153765

Description

CID 13153765 is a PubChem Compound Identifier (CID) corresponding to a unique chemical entity in the PubChem database .

Properties

Molecular Formula |

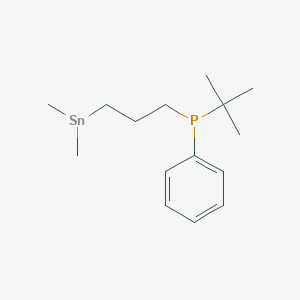

C15H26PSn |

|---|---|

Molecular Weight |

356.05 g/mol |

InChI |

InChI=1S/C13H20P.2CH3.Sn/c1-5-11-14(13(2,3)4)12-9-7-6-8-10-12;;;/h6-10H,1,5,11H2,2-4H3;2*1H3; |

InChI Key |

DZAMNHKVICWSME-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(CCC[Sn](C)C)C1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl azodicarboxylate can be synthesized through the reaction of hydrazine with diethyl carbonate. The reaction typically involves the following steps:

- Hydrazine reacts with diethyl carbonate in the presence of a base such as sodium ethoxide.

- The reaction mixture is heated to facilitate the formation of diethyl azodicarboxylate.

- The product is then purified through distillation or recrystallization.

Industrial Production Methods: In industrial settings, diethyl azodicarboxylate is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent production quality.

Chemical Reactions Analysis

Types of Reactions: Diethyl azodicarboxylate undergoes various types of chemical reactions, including:

Oxidation: It can be oxidized to form corresponding oxides.

Reduction: It can be reduced to form hydrazine derivatives.

Substitution: It participates in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products:

Oxidation: Formation of diethyl oxalate.

Reduction: Formation of diethyl hydrazine dicarboxylate.

Substitution: Formation of various substituted diethyl azodicarboxylate derivatives.

Scientific Research Applications

Diethyl azodicarboxylate has a wide range of applications in scientific research:

Biology: It is used in the synthesis of biologically active compounds, including pharmaceuticals.

Industry: It is used in the production of polymers and other industrial chemicals.

Mechanism of Action

Diethyl azodicarboxylate acts as an electron acceptor and a dehydrogenating agent. It converts alcohols to aldehydes, thiols to disulfides, and hydrazo groups to azo groups. The mechanism involves the transfer of electrons from the substrate to diethyl azodicarboxylate, leading to the formation of the desired products .

Comparison with Similar Compounds

Research Findings and Data Gaps

Key Observations

- Analytical Techniques : this compound is likely characterized using GC-MS and CID-MS, as seen in analogous studies .

- Structural Trends : Methyl or hydroxyl substitutions (e.g., oscillatoxin derivatives) often modulate solubility and bioactivity .

- Functional Overlaps : Compounds like CID 46907796 and ChEMBL inhibitors highlight the importance of functional group diversity in drug discovery .

Limitations and Contradictions

- Data Availability: No direct toxicological or pharmacological data for this compound exists in the provided evidence.

- Methodological Variability : Comparisons rely on heterogeneous techniques (e.g., GC-MS vs. LC-ESI-MS), complicating direct analogies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.